6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Vorbereitungsmethoden
The synthesis of 6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Various synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors under controlled conditions.
Multicomponent Reactions: These reactions are efficient for constructing the imidazo[1,2-a]pyridine core by combining multiple reactants in a single step.
Oxidative Coupling: This method involves the coupling of intermediates in the presence of oxidizing agents.
Tandem Reactions: These reactions involve multiple sequential steps to form the desired product.
Analyse Chemischer Reaktionen
6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of the bromine atom with other functional groups.
Oxidation Reactions:
Reduction Reactions: These reactions involve the addition of hydrogen atoms to the compound.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
- 6-Bromoimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its cyclopropyl group, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H9BrN2 |
---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
6-bromo-3-cyclopropylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-4-10-12-5-9(7-1-2-7)13(10)6-8/h3-7H,1-2H2 |
InChI-Schlüssel |
KKFQONDMWIVBNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN=C3N2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.